Differential Cardiotoxicity and Arrhythmogenicity of Aconine vs. Aconitine and Benzoylaconine
Aconine demonstrates a dramatically reduced cardiotoxicity profile compared to aconitine and benzoylaconine. In vivo studies in SD rats show that while aconitine at a dose of 0.01 mg/kg enhances cardiac function, and benzoylaconine at 2 mg/kg weakens cardiac function, aconine at a dose of 10 mg/kg enhances cardiac function [1]. Furthermore, in mice, the intravenous LD50 of aconine is significantly higher than that of aconitine and benzoylaconine, indicating a lower acute toxicity [2]. Structurally, aconine lacks the C-14-OCOC6H5 ester group, which is essential for inducing arrhythmia in rats, a property retained by aconitine and benzoylaconine [2].
| Evidence Dimension | Cardiac function effect in SD rats |
|---|---|
| Target Compound Data | Enhances cardiac function at 10 mg/kg |
| Comparator Or Baseline | Aconitine enhances at 0.01 mg/kg; Benzoylaconine weakens at 2 mg/kg |
| Quantified Difference | Aconine's effective dose is 1000-fold higher than aconitine, and its effect is opposite to benzoylaconine's at a lower dose |
| Conditions | In vivo SD rat model |
Why This Matters
This data is critical for safety pharmacology studies, where selecting a compound with a significantly lower cardiotoxic risk profile is paramount, and for understanding the structure-activity relationship driving cardiac effects.
- [1] Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS. Journal of Pharmaceutical Analysis. 2017;7(3):170-175. View Source
- [2] Zhou YP, Liu WH, Zeng GY, Chen DH, Li HY, Song WL. THE TOXICITY OF ACONITINE AND ITS ANALOGUES AND THEIR EFFECTS ON CARDIAC CONTRACTIVE FUNCTION. Acta Pharmaceutica Sinica. 1984;19(9):641-646. View Source
